molecular formula C11H16ClNO2S B2450701 Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate CAS No. 2248187-98-4

Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate

Cat. No.: B2450701
CAS No.: 2248187-98-4
M. Wt: 261.76
InChI Key: XGYQWSGTRTYNBT-SSDOTTSWSA-N
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Description

Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 5-chlorothiophene-2-carboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by nucleophilic substitution reactions to introduce the amino group and the chlorothiophene ring.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for high yield and purity, often incorporating automated systems for precise control of reaction conditions and efficient purification steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chlorothiophene ring can be reduced to form thiophene derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce various thiophene derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorothiophene ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-chlorothiophen-2-yl)carbamate
  • Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate

Uniqueness

Tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate is unique due to the presence of both an amino group and a chlorinated thiophene ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S/c1-11(2,3)15-10(14)6-7(13)8-4-5-9(12)16-8/h4-5,7H,6,13H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYQWSGTRTYNBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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